4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene
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Overview
Description
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene is an organic compound with the molecular formula C15H22O It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a cyclopropoxy group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and ethyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropoxy group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water or ethanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyclopropoxy group can participate in ring-opening reactions, while the tert-butyl and ethyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
Cyclopropylbenzene: Contains a cyclopropyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-ethylbenzene is unique due to the presence of all three substituents (tert-butyl, cyclopropoxy, and ethyl) on the benzene ring. This combination of groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-tert-butyl-2-cyclopropyloxy-1-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-6-7-12(15(2,3)4)10-14(11)16-13-8-9-13/h6-7,10,13H,5,8-9H2,1-4H3 |
InChI Key |
GREKUKGWHUJLSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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